molecular formula C4H9O7P B093524 L-erythrulose 1-phosphate CAS No. 16409-92-0

L-erythrulose 1-phosphate

Cat. No.: B093524
CAS No.: 16409-92-0
M. Wt: 200.08 g/mol
InChI Key: TZCZUVPSFJZERP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-erythrulose 1-phosphate is the L-enantiomer of erythrulose 1-phosphate. It derives from a L-erythrulose. It is a conjugate acid of a this compound(2-). It is an enantiomer of a D-erythrulose 1-phosphate.

Scientific Research Applications

Regulatory Mechanisms in Plant Biosynthesis

Unravelling the Regulatory Mechanisms that Modulate the MEP Pathway in Higher Plants The methyl-D-erythritol 4-phosphate pathway, related to L-erythrulose 1-phosphate, plays a crucial role in the biosynthesis of various biologically and biotechnologically significant natural compounds. This pathway is a target for developing herbicides and antimicrobial drugs, and genetic manipulation can lead to the production of medically and agriculturally relevant compounds. Understanding the regulatory mechanisms of this pathway, such as the post-transcriptional regulation of DXS and DXR proteins, is vital for harnessing its potential. For example, the regulation of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first enzyme in this pathway, is key to its overall regulation, indicating its importance in linking the pathway's activity with the plant's physiological conditions and the metabolic demand for its products (Cordoba, Salmi, & León, 2009).

Role in Nonmevalonate Pathway of Isoprenoid Biosynthesis

Evidence of a Role for LytB in the Nonmevalonate Pathway of Isoprenoid Biosynthesis The lytB gene is suggested to encode an enzyme in the deoxyxylulose-5-phosphate (DOXP) pathway, which is involved in forming isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These compounds are essential for carotenoid production in Escherichia coli, and the manipulation of lytB, in conjunction with other genes like dxs, can significantly enhance the accumulation of these isoprenoids. This study provides insights into the role of LytB in influencing the ratio of IPP and DMAPP produced via the DOXP pathway (Cunningham, Lafond, & Gantt, 2000).

Studies on the Nonmevalonate Terpene Biosynthetic Pathway Metabolic Role of IspH (LytB) Protein

The study explores the transformation of 1-deoxy-d-xylulose into isopentenyl diphosphate and dimethylallyl diphosphate by enzymes specified by various genes, including the ispH (lytB) gene. This research provides insights into the metabolic role of IspH (LytB) in the nonmevalonate terpene biosynthetic pathway, which is crucial for understanding the biosynthesis of terpenes, substances with various applications in industries like pharmaceuticals and aromatics (Rohdich et al., 2002).

Erythritol Catabolism and Its Conversion

In Yarrowia lipolytica Erythritol Catabolism Ends with Erythrose Phosphate This study elucidates the erythritol catabolic pathway in the yeast Yarrowia lipolytica. The gene YALI0F01584g is characterized as encoding an erythrulose-1P isomerase, converting erythrulose-1P into erythrulose-4P, thereby feeding the pentose phosphate pathway. Understanding this pathway is significant for comprehending the broader metabolic pathways involving erythritol and its derivatives (Niang et al., 2019).

Properties

CAS No.

16409-92-0

Molecular Formula

C4H9O7P

Molecular Weight

200.08 g/mol

IUPAC Name

[(3S)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10)/t3-/m0/s1

InChI Key

TZCZUVPSFJZERP-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)COP(=O)(O)O)O)O

SMILES

C(C(C(=O)COP(=O)(O)O)O)O

Canonical SMILES

C(C(C(=O)COP(=O)(O)O)O)O

Synonyms

erythrulose 1-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-erythrulose 1-phosphate
Reactant of Route 2
L-erythrulose 1-phosphate
Reactant of Route 3
L-erythrulose 1-phosphate
Reactant of Route 4
L-erythrulose 1-phosphate
Reactant of Route 5
Reactant of Route 5
L-erythrulose 1-phosphate
Reactant of Route 6
Reactant of Route 6
L-erythrulose 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.